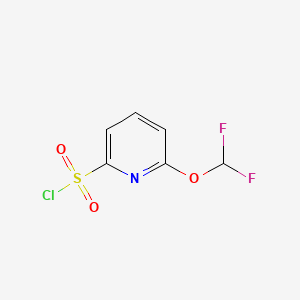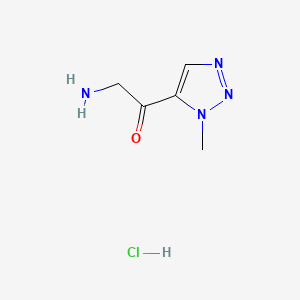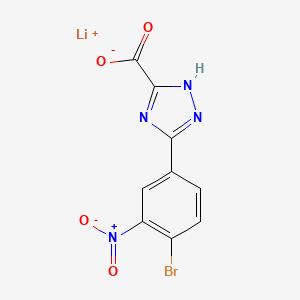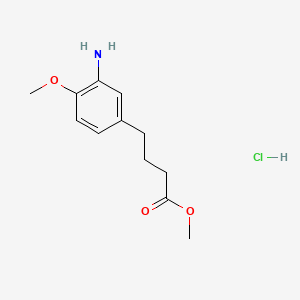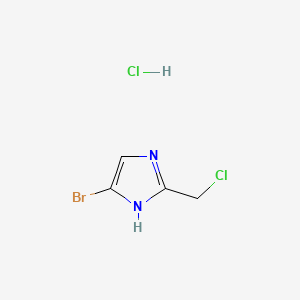
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, or alkoxy derivatives of imidazole.
Oxidation: Imidazole N-oxides.
Reduction: Dehalogenated imidazole derivatives.
Scientific Research Applications
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of halogen substituents can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1H-imidazole
- 4-chloro-2-(chloromethyl)-1H-imidazole
- 2-(bromomethyl)-1H-imidazole
Uniqueness
4-bromo-2-(chloromethyl)-1H-imidazole hydrochloride is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and binding properties. This dual halogenation allows for versatile chemical modifications and enhances its utility in various synthetic and research applications.
Properties
Molecular Formula |
C4H5BrCl2N2 |
|---|---|
Molecular Weight |
231.90 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H4BrClN2.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1H2,(H,7,8);1H |
InChI Key |
GCEQMYSWYMGJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CCl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
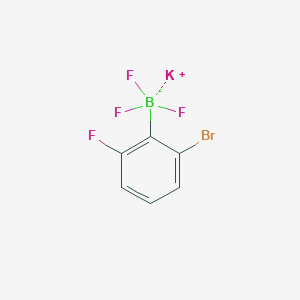
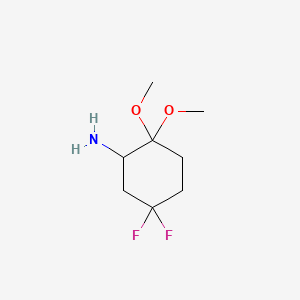
![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)
![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)
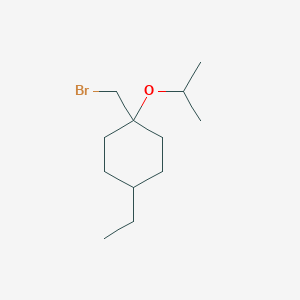
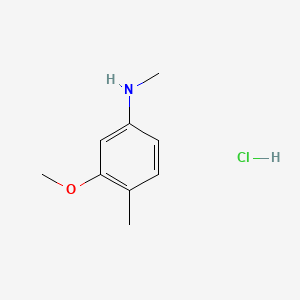
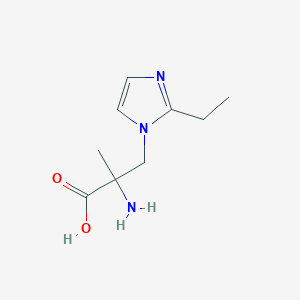
![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)
![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)
